Bemeuxin

Description

Overview of Triterpenoid (B12794562) Compounds in Natural Sciences

Triterpenoids are a complex category of naturally occurring compounds derived from a 30-carbon precursor, squalene (B77637). mdpi.comfoodstruct.com They are formed by the condensation of six isoprene (B109036) units. mdpi.comctdbase.org Triterpenoids are often found in plants, where they can exist in various forms, including free molecules, esters, or glycosides (saponins). pharmacyjournal.infoodstruct.com Saponins (B1172615), in particular, are composed of a triterpenoid aglycone (sapogenin) linked to one or more sugar moieties.

Based on their structure, triterpenoids are broadly classified into acyclic, tetracyclic, and pentacyclic types, with most featuring four or five rings. pharmacyjournal.infoodstruct.com Pentacyclic triterpenoids, which include the oleanane (B1240867), ursane, lupane, and friedelane (B3271969) types, are particularly abundant in nature. foodstruct.comnih.gov These compounds are synthesized in plants through the mevalonate (B85504) pathway. mdpi.comfoodstruct.comrsc.org The diverse structures of triterpenoids contribute to their varied biological roles, which in plants can include protection against microorganisms and herbivores. In natural product research, triterpenoids are investigated for potential applications in various industries, including pharmaceuticals. mdpi.comfoodstruct.com

Discovery and Initial Characterization of Bemeuxin

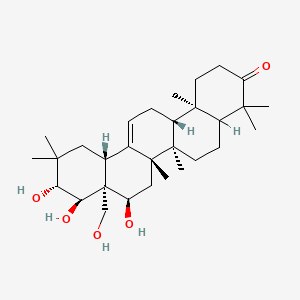

This compound is a naturally occurring triterpenoid that has been isolated from plant sources. One identified source of this compound is Berneuxia thibetica, also known as YAN JIN CAI. device.report It has also been identified in Rubus Parvifolius L. researchgate.net

Initial characterization of this compound established its molecular formula as C₃₀H₄₈O₅, with a molecular weight of 488.71. device.reportchemicalbook.comechemi.comchemblink.com It has been reported to exist as colorless columnar crystals with a melting point between 295 and 296ºC when crystallized from Methanol (MeOH). device.report Its specific rotation has been measured as []D¹³ = +13.8º (c = 0.52, pyridine). device.report The chemical name for this compound is (16α,21β,22α)-16,21,22,28-Tetrahydroxyolean-12-en-3-one. echemi.com

Detailed research findings on this compound include its identification through spectroscopic analysis, such as MS and NMR spectrum data. researchgate.net These techniques are crucial for the structure elucidation of natural products. cam.ac.ukchromatographyonline.combruker.com

Here is a summary of some initial characterization data for this compound:

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₅ |

| Molecular Weight | 488.71 device.reportchemicalbook.comechemi.comchemblink.com |

| Appearance | Colorless columnar crystals (from MeOH) device.report |

| Melting Point | 295-296ºC device.report |

| Specific Rotation | []D¹³ = +13.8º (c = 0.52, pyridine) device.report |

| Chemical Name | (16α,21β,22α)-16,21,22,28-Tetrahydroxyolean-12-en-3-one echemi.com |

| Natural Sources | Berneuxia thibetica, Rubus Parvifolius L. device.reportresearchgate.net |

Significance of this compound as a Naturally Occurring Oleanane-Type Triterpenoid

This compound is classified as an oleanane-type pentacyclic triterpenoid. echemi.com Oleanane-type triterpenoids are a major category within the pentacyclic triterpenoids, characterized by a specific structural skeleton. rsc.orgnih.govmdpi.com They are also known as β-amyrin-derived pentacyclic triterpenoids. nih.govsinica.edu.tw The basic oleanane skeleton consists of a five-membered ring parent nucleus with a polyhydropinene structure, typically featuring a 6-6-6-6-6 ring system. nih.govrsc.org The A/B, B/C, and C/D rings are generally in a trans configuration, while the D/E ring is in a cis arrangement. rsc.org

The significance of this compound lies in its contribution to the diversity of naturally occurring oleanane triterpenoids. Research into these compounds is driven by their widespread presence in medicinal plants and the diverse biological activities observed for many members of this class. rsc.orgmdpi.commdpi.comsinica.edu.tw While the specific biological activities of this compound itself are a subject of ongoing research, its identification and characterization contribute to the broader understanding of the chemical landscape of natural products, particularly within the oleanane series. The presence of multiple hydroxyl groups at specific positions (C16, C21, C22, and C28) and a ketone group at C3 on the oleanane skeleton defines this compound's unique structure within this class. rsc.orgechemi.com Comparative studies with related compounds, such as barringtogenol C, which differs in the functional group at C3, highlight the importance of specific structural features for their observed properties. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

64285-74-1 |

|---|---|

Molecular Formula |

C30H48O5 |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(6aR,6bS,8R,8aR,9R,10R,12aR,14aR,14bR)-8,9,10-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one |

InChI |

InChI=1S/C30H48O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22(33)30(18,16-31)24(35)23(25)34/h8,18-20,22-24,31,33-35H,9-16H2,1-7H3/t18-,19?,20-,22-,23+,24+,27+,28-,29-,30+/m1/s1 |

InChI Key |

GXFKYAQDKJGESG-WVOAZUQZSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)C)C |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)C)C |

Synonyms |

16,21,22,28-tetrahydroxyolean-12-en-3-one bemeuxin |

Origin of Product |

United States |

Isolation and Purification Methodologies of Bemeuxin

Extraction Techniques from Natural Sources of Bemeuxin

The journey to isolating this compound begins with its careful extraction from plant matrices. Researchers have identified several botanical sources rich in this compound, with Berneuxia thibetica Decne and various Eryngium species, notably Eryngium kotschyi, being the most significant. The initial extraction process is a critical step that largely influences the yield and purity of the final product.

Extraction from Berneuxia thibetica Decne

Berneuxia thibetica Decne, a plant traditionally used in certain regional medicinal practices, has been identified as a primary source of this compound and related triterpenoid (B12794562) saponins (B1172615). The extraction process typically involves the use of polar solvents to effectively draw out the desired compounds from the dried and powdered plant material.

Initial studies on Berneuxia thibetica have led to the isolation of several triterpenoid saponins, including berneuxia saponins A, B, and C. nih.govfao.org The general extraction protocol involves the following key steps:

Maceration: The air-dried and powdered whole plants are soaked in a solvent, typically methanol or ethanol, at room temperature for an extended period.

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude residue.

Solvent Partitioning: This crude extract is subsequently suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol. This step helps in the preliminary separation of compounds based on their solubility characteristics, with this compound and other saponins typically concentrating in the n-butanol fraction.

Extraction from Eryngium kotschyi and Related Species

The genus Eryngium is a rich reservoir of bioactive compounds, including a variety of triterpene saponins. nih.govnih.gov Eryngium kotschyi, in particular, has been a subject of phytochemical investigations for the isolation of these compounds. nih.govresearchgate.net The extraction from Eryngium species follows a similar principle to that of Berneuxia thibetica, with slight modifications to optimize the yield.

The process generally involves:

Initial Extraction: The dried and powdered aerial parts or roots of the plant are extracted with methanol.

Fractionation: The concentrated methanolic extract is then subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and ethyl acetate, followed by n-butanol. nih.gov This fractionation is crucial for separating the complex mixture of compounds present in the crude extract.

The following interactive table summarizes the typical solvents and their roles in the extraction of this compound and related compounds from these plant sources.

| Plant Source | Extraction Solvent | Fractionation Solvents | Purpose of Fractionation |

| Berneuxia thibetica Decne | Methanol/Ethanol | n-Butanol | To concentrate saponins |

| Eryngium kotschyi | Methanol | Ethyl acetate, n-Butanol | To separate compounds by polarity |

Chromatographic Separation and Isolation Procedures for this compound

Following the initial extraction and fractionation, the enriched extracts containing this compound undergo a series of chromatographic separations to isolate the compound in its pure form. Chromatography is an indispensable tool in natural product chemistry, allowing for the separation of structurally similar compounds. researchgate.netresearchgate.net

A combination of different chromatographic techniques is often employed in a multi-step purification process. These techniques exploit the different physicochemical properties of the compounds, such as polarity, size, and affinity for a stationary phase.

Commonly used chromatographic methods for the isolation of triterpenoid saponins like this compound include:

Column Chromatography: The crude saponin fraction is often first subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elution is carried out with a gradient of solvents, typically a mixture of chloroform, methanol, and water, to achieve a coarse separation of the components.

High-Performance Liquid Chromatography (HPLC): For the final purification of this compound, preparative and semi-preparative HPLC are the methods of choice. mdpi.com Reversed-phase columns (e.g., C18) are frequently used, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. researchgate.net This technique offers high resolution and allows for the isolation of individual compounds with a high degree of purity.

The selection of the appropriate chromatographic conditions is determined through analytical HPLC, which helps in optimizing the separation parameters before scaling up to a preparative scale.

Advancements in this compound Purification Protocols

Some of the notable advancements include:

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that has proven to be highly effective for the separation of natural products, including saponins. nih.gov HSCCC avoids the use of solid stationary phases, thus minimizing the irreversible adsorption of the sample and leading to higher recovery rates.

Supercritical Fluid Extraction (SFE): This technique utilizes supercritical fluids, most commonly carbon dioxide, as the extraction solvent. greenskybio.com SFE is advantageous due to its high selectivity and the ease of solvent removal. It is considered a "green" technology as it reduces the reliance on organic solvents. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, which accelerates the extraction process. greenskybio.commdpi.com This method can significantly reduce extraction time and solvent consumption compared to conventional methods.

The development and application of these advanced techniques are continually refining the process of isolating this compound, making it more feasible for further research and potential applications.

The following table provides a comparative overview of traditional and advanced purification techniques for this compound and related saponins.

| Technique | Principle | Advantages |

| Column Chromatography | Solid-liquid adsorption | Cost-effective, suitable for initial separation |

| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid chromatography | High resolution, high purity |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition | High sample recovery, no irreversible adsorption |

| Supercritical Fluid Extraction (SFE) | Extraction with supercritical fluids | High selectivity, environmentally friendly |

| Microwave-Assisted Extraction (MAE) | Microwave-assisted solvent extraction | Reduced extraction time and solvent consumption |

Structural Elucidation and Spectroscopic Characterization of Bemeuxin

Confirmation of Bemeuxin's Molecular Formula (C30H48O5)

The determination of a compound's molecular formula is a foundational step in its structural elucidation. For this compound, this was established as C30H48O5 through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, from which the elemental composition can be deduced. khanacademy.org Complementary data from 13C NMR spectroscopy confirms the presence of 30 carbon atoms in the structure. This combination of techniques provides definitive evidence for the molecular formula of this compound.

Detailed Analysis of this compound's Triterpenoid (B12794562) Skeleton (Oleanane-Type)

This compound is classified as a pentacyclic triterpenoid, a large and structurally diverse class of natural products. nih.gov Specifically, it possesses an oleanane-type skeleton. researchgate.net Oleanane-type triterpenoids are characterized by a five-ring carbon framework, which is biosynthetically derived from the cyclization of squalene (B77637). rsc.org The identification of this compound's skeleton as the oleanane (B1240867) type was achieved through the detailed analysis of its NMR spectral data. The chemical shifts and coupling patterns observed in the 1H and 13C NMR spectra are characteristic of the oleanane framework, allowing for its unambiguous assignment. redalyc.org This core structure is prevalent in many plant species and is the basis for a wide array of biologically active compounds. mdpi.com

Spectroscopic Techniques for this compound Structural Assignment

A suite of spectroscopic methods was employed to piece together the complete structure of this compound. researchgate.net These non-destructive techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both one-dimensional (1H and 13C) and two-dimensional NMR experiments were crucial.

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

¹³C NMR: Reveals the number of carbon atoms and their hybridization state (sp³, sp², sp).

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular framework. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments show long-range couplings between protons and carbons, which is vital for connecting different fragments of the molecule. researchgate.net

Below are the reported ¹H and ¹³C NMR spectral data for this compound:

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) |

| 1 | 47.8 | |

| 2 | 68.5 | |

| 3 | 218.3 | |

| 4 | 55.6 | |

| 5 | 47.8 | |

| 6 | 19.7 | |

| 7 | 33.5 | |

| 8 | 40.9 | |

| 9 | 49.7 | |

| 10 | 36.9 | |

| 11 | 21.4 | |

| 12 | 122.5 | 5.45 (t, J=3.5 Hz) |

| 13 | 144.1 | |

| 14 | 42.8 | |

| 15 | 27.0 | |

| 16 | 74.1 | 4.45 (dd, J=11.5, 4.5 Hz) |

| 17 | 47.8 | |

| 18 | 48.7 | |

| 19 | 47.8 | |

| 20 | 30.9 | |

| 21 | 76.3 | 3.85 (d, J=11.5 Hz) |

| 22 | 75.8 | 3.45 (d, J=11.5 Hz) |

| 23 | 26.6 | 1.25 (s) |

| 24 | 21.1 | 1.15 (s) |

| 25 | 15.8 | 0.93 (s) |

| 26 | 16.0 | 1.00 (s) |

| 27 | 14.7 | 1.07 (s) |

| 28 | 60.5 | 3.36, 3.81 (d, J=11.0 Hz) |

| 29 | 29.6 | 1.08 (s) |

| 30 | 19.1 | 1.70 (s) |

Data sourced from publicly available chemical databases.

Mass Spectrometry (MS) Applications in this compound Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. khanacademy.org In the study of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was likely used to determine its accurate molecular weight, which in turn confirmed the molecular formula C30H48O5. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule. youtube.comyoutube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule.

IR Spectroscopy: This technique identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. quora.com In this compound, IR spectroscopy would reveal the presence of hydroxyl (-OH) groups and a carbonyl (C=O) group from the ketone, which are key features of its structure. ugent.be

UV-Vis Spectroscopy: This method provides information about electronic transitions within the molecule. msu.edudrawellanalytical.com The presence of a double bond in the oleanane skeleton of this compound would give rise to a characteristic absorption in the UV region. msu.edu

Biosynthetic Pathways of Bemeuxin

Precursor Identification in Bemeuxin Biosynthesis

The biosynthesis of all triterpenoids, including the oleanane-type scaffold of this compound, originates from fundamental building blocks supplied by primary metabolism. rsc.orgnih.gov In plants, this process predominantly occurs through the mevalonate (B85504) (MVA) pathway in the cytoplasm. nih.govresearchgate.net The pathway commences with acetyl-CoA and proceeds through a series of well-established intermediates to generate the universal C5 isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov

These C5 units are sequentially condensed to form the C15 compound farnesyl pyrophosphate (FPP). nih.gov Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase (SS) to produce the linear C30 hydrocarbon, squalene. rsc.orgnih.gov Squalene represents a critical branch point between primary sterol synthesis and secondary triterpenoid (B12794562) synthesis. researchgate.net For this compound synthesis, squalene undergoes epoxidation by squalene epoxidase (SE) to yield (3S)-2,3-oxidosqualene. rsc.orgnih.govplos.org This cyclic ether is the ultimate acyclic precursor that enters the complex cyclization cascade to form the pentacyclic triterpenoid core. researchgate.netfrontiersin.org

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor | Description | Key Enzyme(s) |

|---|---|---|

| Acetyl-CoA | Starting C2 unit for the MVA pathway. | Thiolase, HMG-CoA Synthase |

| Isopentenyl Pyrophosphate (IPP) | C5 isoprene building block. | Mevalonate Kinase, etc. |

| Dimethylallyl Pyrophosphate (DMAPP) | Isomer of IPP, the initial C5 unit for condensation. | IPP Isomerase |

| Farnesyl Pyrophosphate (FPP) | C15 intermediate formed from three isoprene units. | Farnesyl Pyrophosphate Synthase (FPPS) |

| Squalene | Linear C30 hydrocarbon precursor to all triterpenoids. | Squalene Synthase (SS) |

| (3S)-2,3-Oxidosqualene | Direct substrate for the cyclization reaction. | Squalene Epoxidase (SE) |

Enzymatic Transformations and Key Intermediates Leading to this compound

The formation of this compound from 2,3-oxidosqualene (B107256) is a multi-step process involving cyclization followed by a series of oxidative modifications. These tailoring reactions are responsible for the vast structural diversity seen in triterpenoids. frontiersin.org

The first committed step is the intricate cyclization of 2,3-oxidosqualene. researchgate.net For oleanane-type triterpenoids, this reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as β-amyrin synthase (BAS). pakbs.orgwikipedia.orgcas.cz This enzyme orients the linear substrate into a specific chair-chair-chair conformation, initiating a cascade of ring closures to produce the pentacyclic oleanane (B1240867) skeleton in the form of β-amyrin. plos.orgpakbs.org β-amyrin serves as the foundational scaffold for this compound and thousands of other oleanane derivatives. nih.govnih.gov

Following the creation of the β-amyrin backbone, a series of post-cyclization modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes known for their ability to perform highly regio- and stereospecific oxidations on complex molecules. nih.govbeilstein-journals.orgbeilstein-journals.org For this compound (16α, 21β, 22α, 28-tetrahydroxyolean-12-en-3-one), the β-amyrin scaffold undergoes the following putative transformations:

Oxidation at C-3: The hydroxyl group at the C-3 position of β-amyrin is oxidized to a ketone. This step is likely mediated by a dehydrogenase or a specific CYP enzyme.

Hydroxylation at C-16, C-21, C-22, and C-28: Four distinct hydroxylation events occur at specific positions on the oleanane ring system. Each of these reactions is presumed to be catalyzed by a different, highly specific CYP enzyme. frontiersin.orgnih.gov The order of these hydroxylations is not definitively established, but they result in the sequential formation of various hydroxylated intermediates before the final this compound structure is achieved. The CYP716 family, in particular, is known to be heavily involved in the oxidation of triterpene scaffolds at various positions. frontiersin.orgnih.govbiorxiv.org

Table 2: Putative Enzymatic Steps and Intermediates in this compound Formation from 2,3-Oxidosqualene

| Substrate | Enzyme Class | Product / Intermediate |

|---|---|---|

| (3S)-2,3-Oxidosqualene | β-Amyrin Synthase (OSC) | β-Amyrin |

| β-Amyrin | Dehydrogenase / Cytochrome P450 | Olean-12-en-3-one |

| Olean-12-en-3-one | Cytochrome P450 (Hydroxylase) | Mono-hydroxylated intermediates |

| Hydroxylated Intermediates | Cytochrome P450 (Hydroxylase) | Di-, Tri-hydroxylated intermediates |

| Hydroxylated Intermediates | Cytochrome P450 (Hydroxylase) | This compound |

Comparative Biosynthetic Studies of this compound with Other Oleanane Triterpenoids

The biosynthetic pathway of this compound can be better understood by comparing it to other well-known oleanane triterpenoids that share the same β-amyrin precursor. The diversity within this class arises almost entirely from the varied activities of tailoring enzymes, particularly cytochrome P450s. researchgate.netfrontiersin.org

A primary point of comparison is Oleanolic Acid . Like this compound, its synthesis begins with β-amyrin. However, the key difference lies in the oxidative modifications. The C-28 methyl group of β-amyrin is subjected to a three-step oxidation by a CYP716A-type enzyme to form a carboxylic acid, and the C-3 position remains a hydroxyl group. plos.orgbiorxiv.org In contrast, this compound features a ketone at C-3 and hydroxylation at C-28 (not oxidation to an acid), along with three additional hydroxylations at C-16, C-21, and C-22. nih.gov

Another relevant comparison is with Barringtogenol C , a compound often found alongside this compound. rsc.orgnih.gov Barringtogenol C is olean-12-ene-3β,16α,21β,22α,28-pentol. bibliotekanauki.plnih.gov Its biosynthesis also starts from β-amyrin and involves hydroxylation at the same C-16, C-21, C-22, and C-28 positions as this compound. The critical distinction is at the C-3 position: Barringtogenol C retains the 3β-hydroxyl group from β-amyrin, whereas this compound has this position oxidized to a ketone. rsc.org This single enzymatic difference—the oxidation of the C-3 hydroxyl—differentiates the pathway to this compound from that of Barringtogenol C.

These comparisons highlight that the evolution of distinct CYP enzymes with different regioselectivity is the primary driver for the structural diversification of oleanane triterpenoids, allowing plants to produce a vast array of compounds like this compound, Oleanolic Acid, and Barringtogenol C from a single common precursor.

Table 3: Comparison of Functional Groups on the Oleanane Scaffold

| Compound | C-3 Group | C-16 Group | C-21 Group | C-22 Group | C-28 Group |

|---|---|---|---|---|---|

| β-Amyrin | -OH | -H | -H | -H | -CH₃ |

| Oleanolic Acid | -OH | -H | -H | -H | -COOH |

| Barringtogenol C | -OH | -OH | -OH | -OH | -CH₂OH |

| This compound | =O (ketone) | -OH | -OH | -OH | -CH₂OH |

Synthetic Approaches and Derivatives of Bemeuxin

Total Synthesis Strategies for Bemeuxin (Hypothetical or Known)

As of the current literature, a completed total synthesis of this compound has not been reported. However, the synthesis of such a complex natural product presents a significant challenge that is actively pursued in organic chemistry. nih.gov A hypothetical retrosynthetic analysis can be proposed based on established strategies for other complex pentacyclic triterpenoids, such as amphotericin B and various alkaloids. beilstein-journals.orgmsu.edu

A plausible strategy would involve a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together. The oleanane (B1240867) skeleton could be disconnected into simpler, more manageable precursors.

Hypothetical Retrosynthetic Analysis:

Late-Stage Glycosylation and Functional Group Interconversion: The final steps would likely involve the introduction or modification of the sensitive hydroxyl groups and the ketone at the C-3 position.

Macrolactonization/Ring Formation: Key ring-closing reactions, such as a Horner-Wadsworth-Emmons reaction, could be used to form the large ring structures characteristic of triterpenoids. msu.edu

Fragment Coupling: The core structure could be disconnected into two or three key building blocks. For instance, the A/B ring system might be synthesized separately from the D/E ring system, followed by a coupling reaction like a Wittig olefination or a Stille cross-coupling. organic-chemistry.orgthieme-connect.de

Chiral Pool Starting Materials: The synthesis would likely start from readily available chiral precursors, or employ asymmetric reactions like a Sharpless dihydroxylation to install the required stereocenters. organic-chemistry.org

The total synthesis of related complex natural products often involves dozens of steps and showcases novel synthetic methodologies. msu.edunih.gov A future total synthesis of this compound would be a significant achievement, providing access to the natural product and enabling the synthesis of analogues that are not accessible through semi-synthetic routes.

Semi-Synthesis of this compound from Related Natural Precursors

Semi-synthesis, which utilizes abundant, structurally related natural products as starting materials, is a powerful and often more practical approach for producing complex molecules. numberanalytics.commdpi.com For this compound, a logical precursor would be a more common oleanane-type triterpene.

Potential Semi-Synthetic Routes:

From Oleanolic Acid: Oleanolic acid is a widely available triterpenoid (B12794562) that shares the same pentacyclic core as this compound. A semi-synthesis would require a series of targeted oxidation and hydroxylation reactions to install the specific functional groups of this compound. This would involve:

Protection of the existing carboxyl and hydroxyl groups.

Regioselective hydroxylation at positions C-16, C-21, C-22, and C-28. This is the most challenging step and may require directed C-H activation or microbial transformation methods.

Oxidation of the C-3 hydroxyl group to a ketone.

Deprotection to yield this compound.

From Barringtogenol C: Barringtogenol C, which was co-isolated with this compound, is structurally very similar, differing only at the C-3 position where it has a hydroxyl group instead of a ketone. nih.govresearchgate.net A highly efficient semi-synthesis would involve the selective oxidation of the C-3 hydroxyl group of Barringtogenol C to the corresponding ketone to yield this compound.

While a patent exists for a method to purify this compound, detailed semi-synthetic procedures are not widely published in academic literature. google.com The development of an efficient semi-synthetic route would be crucial for producing larger quantities of this compound for further biological study. thieme-connect.de

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues are driven by the need to explore structure-activity relationships (SAR) and to develop new compounds with improved properties. numberanalytics.com For this compound, research has focused on comparing its biological activity, such as cytotoxicity against cancer cell lines, with that of its natural analogues. rsc.orgrsc.org

A key analogue of this compound is Barringtogenol C . The primary structural difference is the C-3 position (ketone in this compound, hydroxyl in Barringtogenol C). Studies have shown that this difference significantly impacts cytotoxicity, with Barringtogenol C being more potent in certain cancer cell lines. rsc.org This suggests that the C-3 functional group is a critical determinant of biological activity. rsc.org

The synthesis of new derivatives could explore modifications at various positions:

C-3 Position: Reduction of the ketone to a hydroxyl group (yielding Barringtogenol C) or conversion to other functionalities like oximes or hydrazones.

Hydroxyl Groups (C-16, C-21, C-22, C-28): These sites are prime targets for derivatization. Reactions could include:

Esterification/Acylation: To produce esters with varying chain lengths or aromatic groups.

Etherification/Alkylation: To introduce new alkyl or aryl groups.

Glycosylation: To attach sugar moieties, creating saponin-like derivatives, which often have enhanced biological activity and solubility.

The synthesis of these derivatives often involves standard protection-deprotection strategies to achieve regioselectivity in the modifications.

Chemical Modifications and Derivatization Reactions of this compound

Chemical modification involves applying specific reactions to the this compound scaffold to create derivatives for SAR studies or to enhance its properties. kcl.fincsu.edu The multiple hydroxyl groups and the ketone offer a rich platform for chemical transformations. ketchem.netnih.gov

Key Derivatization Reactions:

Oxidation and Reduction:

Reduction of C-3 Ketone: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) would convert the ketone to a secondary alcohol, yielding Barringtogenol C (as a mixture of epimers, depending on the reagent).

Oxidation of Hydroxyls: Selective oxidation of the primary (C-28) or secondary (C-16, C-21, C-22) hydroxyl groups could yield aldehydes, ketones, or carboxylic acids, each potentially having unique biological profiles.

Acylation and Alkylation:

The hydroxyl groups can be readily acylated with acid anhydrides or acyl chlorides in the presence of a base to form esters.

Alkylation to form ethers can be achieved using alkyl halides under basic conditions. These modifications can significantly alter the lipophilicity and, consequently, the bioavailability and cellular uptake of the compound.

Formation of Glycosides:

Coupling of activated sugar donors (e.g., glycosyl bromides) to one or more of the hydroxyl groups under appropriate catalytic conditions (e.g., Koenigs-Knorr reaction) would produce glycoside derivatives. This is a common strategy in natural product chemistry to improve water solubility and modulate activity. researchgate.net

These chemical modifications are essential tools for probing the pharmacophore of this compound and for optimizing its therapeutic potential. scholaris.ca

Investigation of Bemeuxin S Biological Interactions and Molecular Mechanisms

Exploration of Bemeuxin's Interactions with Cellular Components

The initial investigation into a novel compound like this compound would involve studying its interactions with various cellular components. This typically includes examining its effects on cell morphology, viability, and proliferation in different cell lines. Techniques such as high-content imaging and cell viability assays (e.g., MTT, trypan blue exclusion) would be utilized to observe any changes induced by the compound. Furthermore, its interaction with cellular membranes, a common feature of triterpenoids, would be assessed using membrane fluidity and integrity assays.

Identification of Molecular Targets of this compound

Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action. This process often begins with broad screening approaches, such as affinity chromatography-mass spectrometry, where this compound is used as a bait to pull down its binding partners from cell lysates. Another common technique is computational molecular docking, which can predict potential binding sites on known protein structures. Once potential targets are identified, validation is performed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinity.

Mechanistic Studies of this compound at the Cellular Level

Once molecular targets are identified, mechanistic studies at the cellular level are conducted to elucidate how this compound's interaction with its target(s) translates into a cellular response. This involves a variety of assays depending on the nature of the target. For example, if the target is an enzyme, enzyme activity assays would be performed. If the target is a receptor, downstream signaling events would be monitored using techniques like Western blotting to detect phosphorylation of signaling proteins or reporter gene assays to measure changes in gene expression. Cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V staining, caspase activity assays) are also standard procedures to understand the ultimate cellular fate.

This compound's Influence on Specific Biochemical Pathways

To understand the broader impact of this compound on cellular function, its influence on specific biochemical pathways is investigated. This is often guided by the identified molecular targets and observed cellular effects. For instance, if this compound is found to induce apoptosis, its effect on the intrinsic and extrinsic apoptotic pathways would be examined. If it affects cell proliferation, its impact on pathways like the MAPK/ERK and PI3K/Akt signaling cascades would be analyzed. Techniques such as pathway-specific microarrays, quantitative PCR, and Western blotting for key pathway proteins are employed to map the compound's influence.

Comparative Biological Activity Profiles of this compound and Related Triterpenoids

To place the biological activity of this compound into context, its profile would be compared with that of structurally related triterpenoids. This comparative analysis helps in understanding the structure-activity relationship (SAR), identifying the key chemical moieties responsible for its biological effects. A panel of related triterpenoids would be tested alongside this compound in various assays, and their potencies and efficacies would be compared. This can provide insights into potential mechanisms of action and guide the design of more potent and specific derivatives.

Table 1: Investigational Framework for a Novel Triterpenoid (B12794562) like this compound

| Investigation Area | Methodologies | Key Data Generated |

| Cellular Interactions | High-Content Imaging, MTT Assay, Membrane Fluidity Assays | Morphological changes, IC50 values, Effects on membrane integrity |

| Molecular Target ID | Affinity Chromatography-MS, Molecular Docking, SPR, ITC | Potential binding partners, Predicted binding modes, Binding affinity (KD) |

| Cellular Mechanisms | Western Blotting, Reporter Gene Assays, Flow Cytometry | Modulation of signaling proteins, Changes in gene expression, Cell cycle arrest, Apoptosis induction |

| Biochemical Pathways | Pathway-specific Microarrays, qPCR, Western Blotting | Affected signaling pathways, Upregulation/downregulation of key genes and proteins |

| Comparative Analysis | Parallel screening with related compounds | Structure-Activity Relationship (SAR), Comparative potency (IC50/EC50) |

Structure Activity Relationship Sar Studies of Bemeuxin and Its Analogues

Impact of Oleanane (B1240867) Skeleton Modifications on Bemeuxin Activity

Modifications to the core oleanane skeleton can lead to profound changes in biological activity. The rigid pentacyclic structure of oleanane triterpenoids provides a unique platform for drug development, with its specific stereochemistry influencing interactions with biological targets. acs.org

Key modifications and their impact include:

Ring A Modifications: The A-ring is a common site for structural changes. For instance, the introduction of an enone system and a cyano group at C-2, as seen in the derivative 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), dramatically increases anti-inflammatory potency by thousands of times compared to the parent compound, oleanolic acid. acs.org

C-Ring Modifications: The double bond at C-12 in the C-ring is crucial for the activity of many oleanane triterpenoids. Saturation of this double bond or shifting its position can alter the molecule's conformation and, consequently, its biological effects.

E-Ring Modifications: The E-ring can also be a target for modification. For example, the presence of an exocyclic double bond on the E-ring has been suggested to contribute to improved inhibitory activity against DNA polymerase β. sinica.edu.tw

Biomimetic Reshaping: Recent research has demonstrated that it is possible to mimic natural processes to reshape the oleanane skeleton in the laboratory. This can involve the stereoselective migration of methyl groups, leading to new classes of "natural-unnatural" oleananes with potentially novel pharmacological profiles. nih.gov Aromatization of the A-ring, a modification that mimics processes occurring in nature, has also been achieved, opening avenues for creating derivatives with unique bioactivities. nih.gov

These skeletal modifications highlight the plasticity of the oleanane scaffold and the potential for creating diverse and potent bioactive molecules through targeted synthesis.

Role of Hydroxyl Group Positions in this compound's Biological Interactions

The number and position of hydroxyl (-OH) groups on the oleanane skeleton are critical determinants of biological activity and interaction with molecular targets.

C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is a common feature of many bioactive oleanane triterpenoids, such as oleanolic acid and ursolic acid. sinica.edu.twmdpi.com The stereochemistry of this group is also important; the 3β-OH isomers are more common and have distinct biological activities compared to the less common 3α-OH isomers. nih.govmdpi.com Acetylation of the C-3 hydroxyl group can sometimes be beneficial for cytotoxic activity. mdpi.com

Multiple Hydroxyl Groups: The presence of additional hydroxyl groups can significantly impact activity. For example, oleanane-type triterpenoids with two hydroxyl groups, such as hederagenin and maslinic acid, have been shown to decrease the viability of certain cancer cells. nih.gov The specific positioning of these hydroxyl groups is crucial, as isomers with -OH groups at different locations exhibit varied inhibitory profiles. nih.gov For instance, the introduction of a 2α-OH substituent may have little influence on antitumor activity, whereas a 9α-OH group can be detrimental. sinica.edu.twresearchgate.net

Influence on Solubility and Cytotoxicity: The presence of hydrophilic hydroxyl groups can increase the solubility of these generally hydrophobic molecules, which may be related to their cytotoxicity. nih.gov However, in some cases, a hydroxyl group at a specific position, such as C-24, might reduce cytotoxicity. rsc.org

The following table summarizes the effect of hydroxyl group modifications on the activity of some oleanane triterpenoids:

| Compound/Modification | Position of -OH Group(s) | Observed Effect on Biological Activity |

| Maslinic acid, Hederagenin | C-2, C-3, C-23 | Increased cytotoxicity in A549 lung cancer cells. nih.govnih.gov |

| Introduction of 9α-OH | C-9 | Detrimental to antitumor activity in the ursane series. sinica.edu.twresearchgate.net |

| Presence of C-24 -OH | C-24 | May reduce cytotoxicity. rsc.org |

| 3β-OH vs. 3α-OH | C-3 | Stereochemistry has significant implications for biological activity. nih.govmdpi.com |

Influence of Substituents on this compound's Mechanism of Action

Beyond hydroxyl groups, other substituents play a vital role in modulating the biological activity and mechanism of action of oleanane triterpenoids.

Carboxyl Group at C-28: A free carboxylic acid group at the C-28 position is often important for activity. sinica.edu.twmdpi.com Modifications at this position, such as the formation of esters or amides, can significantly enhance antitumor activity. mdpi.comcjnmcpu.com Amide derivatives at C-28 have been found to be generally more potent than the corresponding esters. cjnmcpu.com

Substituents on the A-Ring: The introduction of electron-withdrawing groups, such as a cyano group at C-2, can dramatically increase anti-inflammatory activity. acs.org

Cinnamoyl Substituents: The presence of a cinnamoyl substituent can be found in oleanane and ursane-type triterpenoids that exhibit antitumor activity. sinica.edu.tw

Glycosylation: The attachment of sugar moieties (glycosylation) to the oleanane skeleton, typically at the C-3 or C-28 positions, forms saponins (B1172615). sinica.edu.tw These glycosidic substituents can improve water solubility and modulate biological activity. mdpi.com For example, the introduction of a disubstituted amide at the C-17 carboxyl group of oleanolic acid, combined with a chacotriosyl sugar at C-3, can significantly improve the selective index of antiviral activity. nih.gov

The table below illustrates the influence of various substituents on the activity of oleanane derivatives.

| Position of Substitution | Type of Substituent | Resulting Change in Activity |

| C-28 | Ester or Amide formation | Significant enhancement of antitumor activity. mdpi.comcjnmcpu.com |

| C-2 | Cyano group | Marked increase in anti-inflammatory potency. acs.org |

| C-3 | Cinnamoyl group | Associated with antitumor activity. sinica.edu.tw |

| C-3 and/or C-28 | Glycosyl (sugar) groups | Improved water solubility and modulated bioactivity. mdpi.com |

Computational Approaches to this compound SAR Modeling

Computational methods are increasingly used to model the structure-activity relationships of oleanane triterpenoids, providing insights that can guide the synthesis of new, more active derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure and biological activity. researchgate.net For oleanane derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. These models can help to identify the key structural features that are important for activity, such as steric, hydrophobic, and hydrogen-bonding properties.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. Molecular docking studies have been used to understand how oleanane triterpenoids interact with their biological targets. For example, simulations have shown that certain derivatives can bind to and stabilize the HA2 subunit of the hemagglutinin protein, which is critical for viral entry, thus explaining their antiviral activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the interactions between a ligand and its target over time, helping to understand the stability of the complex and the role of specific functional groups in binding.

These computational approaches are powerful tools in drug discovery, enabling the prediction of the biological activity of novel compounds and providing a deeper understanding of their mechanism of action at the molecular level.

Analytical Methods for Bemeuxin Quantification and Detection

Chromatographic Methods for Bemeuxin Analysis

Chromatographic techniques are fundamental for separating this compound from complex mixtures, enabling its subsequent detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are widely employed for the analysis of triterpenes. researchgate.netmdpi.comnih.govthermofisher.commdpi.comgoogle.comnih.govmdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) for this compound

HPLC is a versatile technique suitable for the analysis of non-volatile or semi-volatile compounds like this compound. thermofisher.commdpi.com The separation is achieved based on the differential interactions of the analyte with a stationary phase and a mobile phase under high pressure. mdpi.commdpi.comresearchgate.net Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is commonly applied for triterpene analysis. thermofisher.comnih.gov

Detection of triterpenes in HPLC can be challenging as many lack strong chromophores for UV detection at typical wavelengths. thermofisher.commdpi.com Detection at lower wavelengths (e.g., 205-210 nm) against intense solvent absorption might be necessary, which can limit the choice of mobile phase. thermofisher.com Alternative detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred for triterpenes due to their more universal response, independent of the compound's optical properties. mdpi.comijpsonline.com

Research on triterpenoid (B12794562) analysis by HPLC has focused on optimizing stationary phases and mobile phases to achieve better resolution, particularly for structurally similar isomers. thermofisher.commdpi.comnih.gov For example, C30 columns have shown improved resolution for triterpenes compared to traditional C18 columns. mdpi.com

A hypothetical HPLC method for this compound might involve a reversed-phase C18 or C30 column, using a gradient elution with a mobile phase system such as acetonitrile (B52724) and water (potentially with a small percentage of formic or acetic acid to improve peak shape). nih.gov Detection could be performed using a CAD or by UV detection at a low wavelength if sensitivity is sufficient.

| Parameter | Condition/Type |

| Stationary Phase | C18 or C30 silica (B1680970) column |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 0.8 - 1.0 mL/min (Hypothetical) |

| Detection | CAD or UV (e.g., 205 nm) |

| Injection Volume | Typically 5-20 µL |

| Column Temperature | e.g., 30-40 °C |

Detailed research findings on HPLC methods for triterpenes indicate that method validation is crucial, demonstrating acceptable specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ). thermofisher.com For instance, a validated HPLC-PDA method for triterpenoids in Vaccinium vitis-idaea showed LODs in the range of 0.08–0.65 µg/mL and LOQs between 0.24–1.78 µg/mL. thermofisher.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for this compound Analysis

GC-MS is a powerful hyphenated technique that combines the separation capability of GC with the identification power of MS. researchgate.netjfda-online.comtpcn.proiiarjournals.orgtandfonline.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. jfda-online.comiiarjournals.org While triterpenes like this compound have relatively high molecular weights, they can often be analyzed by GC-MS, especially after derivatization to increase their volatility and thermal stability. researchgate.netnih.govsigmaaldrich.com

The GC separates the components of a sample based on their boiling points and interactions with the stationary phase in a capillary column. jfda-online.comtpcn.proiiarjournals.org The separated compounds then enter the MS, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). researchgate.netjfda-online.comtpcn.protandfonline.com The resulting mass spectrum provides a unique fingerprint that can be used for identification by comparison with spectral libraries. tandfonline.com

For triterpenes, electron ionization (EI) is a common ionization technique in GC-MS. The fragmentation patterns in EI-MS can provide valuable structural information. nih.gov However, derivatization, such as trimethylsilylation, is often necessary for less volatile triterpenes to achieve good chromatographic performance and obtain characteristic fragmentation patterns. researchgate.netnih.gov

A hypothetical GC-MS analysis of derivatized this compound would yield a total ion chromatogram (TIC) showing a peak at a specific retention time. The corresponding mass spectrum of this peak would show a molecular ion (if detectable) and fragment ions characteristic of the this compound structure. researchgate.netjfda-online.comtpcn.pro

| GC-MS Parameter | Typical Setting/Type |

| GC Column | e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Injector Temperature | e.g., 250-300 °C |

| Oven Program | Temperature gradient (e.g., 50-300 °C) |

| Transfer Line Temp | e.g., 280-300 °C |

| Ionization Mode | EI |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | e.g., m/z 50 - 600 |

GC-MS has been successfully applied for the identification and relative quantification of triterpenes in plant extracts. mdpi.comnih.govtpcn.pro However, some studies suggest that GC-MS might not be as effective as other methods like HPTLC for detecting a wide range of triterpenes in certain matrices without specific derivatization. researchgate.net

Spectrophotometric and Fluorometric Assays for this compound

Spectrophotometric and fluorometric assays offer simpler and often more cost-effective approaches for the quantification of compounds, although they may lack the specificity of chromatographic methods, especially in complex samples.

Spectrophotometry is based on the principle that substances absorb light at specific wavelengths. mdpi.comnih.govextrasynthese.com The absorbance is directly proportional to the concentration of the analyte in solution, according to the Beer-Lambert Law. extrasynthese.comgoogle.com For triterpenes, colorimetric reactions are often employed to produce a chromophore that can be detected by UV-Vis spectrophotometry. researchgate.netijpsonline.comjfda-online.comspkx.net.cndevice.report A common method for total triterpenes involves the reaction with vanillin (B372448) and sulfuric or perchloric acid, producing a colored product that can be measured spectrophotometrically, typically around 540-550 nm. researchgate.netijpsonline.comjfda-online.comdevice.report

While this method can quantify total triterpenes, it is not specific to this compound and would quantify all reacting triterpenes in a sample. researchgate.netijpsonline.com Therefore, its application for this compound-specific quantification would likely require prior separation or in matrices where this compound is the predominant or only reacting triterpene.

Hypothetical Spectrophotometric Data for Total Triterpenes (using β-sitosterol as standard) researchgate.netijpsonline.com:

| Concentration (µg/mL) | Absorbance (548 nm) |

| 0.0 | 0.000 |

| 3.08 | 0.152 |

| 6.15 | 0.301 |

| 12.31 | 0.605 |

| 24.61 | 1.210 |

Linearity (r) > 0.999. researchgate.netijpsonline.com

Fluorometry is based on the principle that certain substances, called fluorophores, absorb light at a specific excitation wavelength and emit light at a longer emission wavelength. google.comsigmaaldrich.commdpi.comphcogj.com The intensity of the emitted fluorescence is proportional to the concentration of the fluorophore. google.com Many triterpenes are not intrinsically fluorescent. Therefore, fluorometric analysis of this compound would likely require derivatization with a fluorescent label or coupling the analysis with a reaction that produces a fluorescent product.

Fluorometric assays are known for their high sensitivity and specificity when applicable. google.comphcogj.com They have been used in biochemical assays involving triterpenoid saponins (B1172615), often coupled with enzymatic reactions that produce or consume fluorescent molecules. tandfonline.comchromadex.com For example, some enzyme inhibition assays involving triterpenoid saponins have used fluorometry to measure the activity of enzymes that cleave a fluorescent substrate. tandfonline.comchromadex.com

While direct fluorometric detection of underivatized this compound is unlikely, the development of a specific fluorescent probe or a coupled assay could potentially enable its fluorometric quantification, particularly in biological or complex matrices where high sensitivity is required. Research findings indicate that fluorescence measurements are taken at specific excitation and emission wavelengths. frontiersin.orgtandfonline.comchromadex.com

Advanced Detection Techniques for this compound in Complex Matrices

Analyzing this compound in complex matrices such as plant extracts requires techniques that can effectively separate and detect the analyte amidst numerous other compounds. Matrix effects, where components in the sample interfere with the detection of the analyte, are a significant challenge. nih.govnih.govijpsonline.comspectrumchemical.com

Hyphenated techniques like LC-MS and GC-MS are considered advanced detection methods for complex matrices due to their ability to combine separation with highly specific detection based on mass-to-charge ratio and fragmentation patterns. nih.govnih.govtandfonline.comspkx.net.cnspectrumchemical.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide even greater selectivity and sensitivity, allowing for the identification and quantification of this compound even at low concentrations in the presence of interfering substances. nih.govnih.govspkx.net.cn

LC-MS/MS is particularly useful for the analysis of triterpenes that are not sufficiently volatile for GC-MS or that are thermally labile. researchgate.netnih.govnih.gov By using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, this compound can be selectively detected and quantified, minimizing matrix effects.

Sample preparation is a critical step when analyzing complex matrices to isolate and concentrate the analyte of interest and remove interfering compounds. Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), and matrix solid-phase dispersion (MSPD) can be employed depending on the nature of the matrix and the analyte. researchgate.netnih.gov

Research highlights the challenges of analyzing complex matrices and the need for robust sample preparation and highly selective detection techniques. nih.govnih.govijpsonline.comspkx.net.cnspectrumchemical.com For instance, the analysis of triterpenes in plant biomass often involves extraction with organic solvents followed by chromatographic separation and MS detection. researchgate.netnih.gov

Development of Standard Reference Materials for this compound Research

Standard Reference Materials (SRMs) are essential for ensuring the accuracy, comparability, and reliability of analytical measurements. chromadex.comresearchgate.netrsc.orgrsc.orgsigmaaldrich.com For this compound research, the availability of well-characterized SRMs is crucial for method development, validation, and quality control.

SRMs for chemical analysis are materials with certified property values, established using rigorous analytical procedures and metrological traceability. chromadex.comrsc.orgsigmaaldrich.com They are used for calibrating instruments, validating analytical methods, and assessing the performance of a laboratory. chromadex.comresearchgate.netsigmaaldrich.com

For triterpenes, various reference materials are available, including analytical standards and certified reference materials from different suppliers. extrasynthese.comgoogle.comspectrumchemical.comresearchgate.netpageplace.de These can include neat compounds or matrix-matched materials.

The development of a specific SRM for this compound would involve:

Obtaining highly pure this compound.

Characterizing its properties thoroughly using multiple independent analytical techniques (e.g., high-resolution MS, NMR, quantitative NMR, elemental analysis, chromatographic purity). rsc.org

Assessing its homogeneity and stability over time under specified storage conditions. chromadex.com

Assigning a certified value for the this compound content with a stated uncertainty. rsc.org

The availability of a this compound SRM would greatly facilitate accurate quantification in research studies, quality control of products containing this compound, and inter-laboratory comparisons. Research emphasizes the importance of CRMs for method validation and ensuring the trueness of measurement procedures. rsc.org

Theoretical and Computational Studies of Bemeuxin

Molecular Docking and Dynamics Simulations of Bemeuxin-Target Interactions

Molecular docking and molecular dynamics simulations are computational techniques used to predict the preferred orientation (docking) and study the dynamic behavior (dynamics simulations) of a molecule, such as this compound, when bound to a biological target, typically a protein. chemicalbook.comchemicalbook.comchemblink.com These methods are valuable in structure-based drug discovery and can help to understand the nature of molecular interactions, estimate binding affinities, and identify potential binding sites. chemicalbook.comchemblink.com

While molecular docking and dynamics simulations have been extensively applied to study the interactions of various triterpenoids with different protein targets, including those involved in viral activity, ulcer formation, and cannabinoid receptors echemi.comtpcn.promolbase.com, a comprehensive literature search specifically for molecular docking or molecular dynamics simulation studies focused solely on this compound and its interactions with biological targets did not yield specific results within the scope of this review. Therefore, detailed research findings regarding this compound-target interactions based on these computational methods cannot be presented here based on the conducted search.

Quantum Chemical Calculations for this compound's Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These calculations can provide detailed information about parameters such as molecular orbitals (e.g., HOMO and LUMO), electron density distribution, electrostatic potential maps, and atomic charges. This information is crucial for understanding a molecule's reactivity, stability, and potential sites for interaction.

Quantum chemical methods, including Density Functional Theory (DFT), are widely used for studying the electronic structure of triterpenoids and have been applied to analyze their reactivity, determine spectroscopic properties like NMR shifts, and understand their behavior in various chemical processes. However, a specific literature search for quantum chemical calculations performed solely on this compound to elucidate its electronic structure did not provide specific results within the scope of this review. Consequently, detailed findings from such calculations for this compound cannot be reported here based on the conducted search.

Predictive Modeling of this compound's Reactivity and Stability

While predictive modeling approaches have been applied to assess the reactivity and stability of various triterpenoid (B12794562) derivatives, a targeted search for predictive modeling studies specifically focused on the reactivity and stability of this compound did not yield specific results within the scope of this review. Therefore, detailed research findings on the predicted reactivity and stability of this compound based on these computational methods cannot be presented here based on the conducted search.

Chemoinformatics and Database Analysis of this compound and Triterpenoids

Chemoinformatics involves the use of computational and informational techniques to handle data related to chemical compounds. Database analysis in this field focuses on organizing, searching, and analyzing large collections of chemical structures and associated data to identify patterns, explore chemical space, and find potential relationships between structure and properties or activities. Specialized databases for natural products, including triterpenoids, serve as valuable resources for chemotaxonomic investigations and the exploration of chemical diversity.

This compound, as a triterpenoid, is part of this broad class of natural products that are subject to chemoinformatic analysis. Databases like the Comparative Toxicogenomics Database (CTD) list "this compound" in association with triterpenes nih.gov. Dedicated triterpenoid databases, such as TeroMOL, aim to collect extensive data on triterpenoids and their biological sources, enabling analysis of structural diversity and distribution. Chemoinformatic approaches, including the use of molecular descriptors and machine learning models, have been employed to analyze triterpenoids for various purposes, such as predicting biological activities. While this compound would be included in comprehensive triterpenoid datasets, specific chemoinformatic or database analysis studies focused solely on this compound were not specifically found in the conducted search. However, its presence in chemical databases with defined structural information echemi.com allows for its inclusion in broader chemoinformatic studies of the triterpenoid class.

Future Research Directions and Perspectives on Bemeuxin

Unexplored Natural Sources and Isolation Challenges for Bemeuxin

Future research could focus on identifying additional natural sources of this compound. While Bemeuxia thibetica Decne. has been mentioned as a source researchgate.net, the potential for this compound's presence in other plant species, fungi, or even marine organisms remains largely unexplored. Investigating diverse ecosystems and less-studied flora could lead to the discovery of richer or more accessible sources of the compound.

Isolation challenges for this compound from natural matrices are anticipated, similar to those encountered with other triterpenes. These challenges often include the complex nature of biological extracts, the relatively low concentrations of the target compound, and the presence of structurally similar co-occurring metabolites. Future research needs to address these by developing more efficient and selective extraction techniques, potentially utilizing advanced chromatographic methods such as countercurrent chromatography or supercritical fluid extraction. Overcoming these isolation hurdles is crucial for obtaining sufficient quantities of high-purity this compound for subsequent characterization and biological studies.

Innovations in this compound Synthetic Methodologies

Given the potential complexity of the this compound structure as a triterpene, innovations in synthetic methodologies represent a significant future research direction. Current synthetic strategies for complex molecules are evolving, incorporating techniques such as automated and high-throughput synthesis, biocatalysis, and photoredox catalysis to enhance efficiency, specificity, and scalability. journalspub.com Applying these innovative approaches to the synthesis of this compound could offer advantages over traditional multi-step routes, which can be lengthy and generate considerable waste.

Future research could explore the use of enzyme-catalyzed reactions for specific steps in this compound synthesis, potentially leading to more stereoselective and environmentally friendly processes. journalspub.com The development of novel catalytic systems or the application of flow chemistry techniques could also contribute to more efficient and scalable synthetic routes for this compound and its analogs. journalspub.comunimi.itsoci.org Research in this area would aim to develop practical and sustainable methods for producing this compound, which is essential for comprehensive biological evaluation and potential applications.

Advanced Characterization Techniques for this compound Structure-Function Relationships

To fully understand the properties and potential activities of this compound, advanced characterization techniques are indispensable. Future research should leverage cutting-edge analytical methods to elucidate the intricate structure of this compound and correlate it with its functions. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D and 3D experiments, and high-accuracy Mass Spectrometry (MS) will be crucial for confirming the structure and identifying any potential structural variations or impurities.

Furthermore, solid-state characterization techniques like X-ray crystallography, if suitable crystals can be obtained, could provide definitive three-dimensional structural information. numberanalytics.com Advanced spectroscopic methods such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) could be employed to study the stereochemistry and conformation of this compound. numberanalytics.comoaepublish.com Exploring the application of techniques like Atomic Force Microscopy (AFM) or Cryo-electron microscopy (Cryo-EM) might be relevant if this compound interacts with or forms larger biological assemblies. numberanalytics.com Integrating data from multiple advanced characterization techniques will be key to establishing comprehensive structure-function relationships for this compound.

Emerging Research Avenues for this compound's Biological Mechanisms

Research into the biological mechanisms of triterpenes is an active field, and future studies on this compound should align with emerging avenues. While specific biological activities for this compound are not detailed in the provided search results, triterpenes are known to exhibit a wide range of biological effects. Future research could investigate this compound's interactions with specific cellular targets, signaling pathways, and molecular networks.

Emerging research in biological mechanisms often involves high-throughput screening, 'omics' technologies (e.g., transcriptomics, proteomics, metabolomics), and advanced microscopy to understand the cellular and molecular effects of compounds. openaccessjournals.comresearchgate.netnih.govnih.govcancergrandchallenges.org Applying these approaches to this compound could reveal novel biological activities and provide insights into its mechanisms of action. For instance, investigating its potential influence on inflammation, cell proliferation, or metabolic processes could be fruitful areas, drawing parallels from research on other triterpenes. researchgate.net Understanding these mechanisms at a molecular level is vital for assessing this compound's potential therapeutic or research applications.

Potential Research Applications of this compound Beyond Traditional Areas

Beyond potential traditional applications often associated with natural products, future research could explore novel and non-traditional uses for this compound. The unique structural features of triterpenes can lend themselves to diverse applications.

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing Bemeuxin’s structural and physicochemical properties in early-stage research?

- Methodological Answer : Initial characterization should integrate spectroscopic techniques (e.g., NMR for structural elucidation, FTIR for functional groups) and chromatographic methods (HPLC/UPLC for purity analysis). Validate results using mass spectrometry (HRMS for molecular weight) and elemental analysis for empirical formula confirmation. Cross-reference data with synthetic protocols to ensure reproducibility .

- Validation Steps :

- Replicate synthesis under controlled conditions (temperature, solvent purity).

- Compare spectral data with computational models (e.g., DFT simulations).

- Document batch-specific variations in purity using triplicate measurements .

Q. How can researchers formulate a focused research question on this compound’s mechanism of action?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible: Ensure access to in vitro/in vivo models (e.g., cell lines expressing target receptors).

- Novel: Identify gaps (e.g., unexplored signaling pathways in existing literature).

- Example: “Does this compound inhibit [specific enzyme] via competitive or allosteric modulation in [disease model]?” .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s pharmacological efficacy across independent studies?

- Methodological Answer : Conduct meta-analysis with stratification by variables:

- Dosage ranges: Compare EC₅₀ values across studies.

- Experimental models: Differentiate cell types (e.g., primary vs. immortalized lines) or animal strains.

- Control groups: Assess solvent/vehicle effects on baseline activity .

- Table 1 : Common Sources of Data Contradiction in this compound Studies

| Factor | Impact on Efficacy | Mitigation Strategy |

|---|---|---|

| Batch-to-batch variability | ±15% activity | Standardize synthesis protocols |

| Assay sensitivity | False positives | Use orthogonal assays (e.g., SPR vs. fluorescence) |

Q. What experimental design considerations are critical for assessing this compound’s stability under physiological conditions?

- Methodological Answer :

- In vitro stability: Incubate this compound in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Sample at timed intervals (0h, 24h, 48h) and quantify degradation via LC-MS .

- In vivo correlation: Use pharmacokinetic (PK) models to link stability to bioavailability. Monitor metabolite profiles in plasma .

- Key Controls :

- Include protease/esterase inhibitors to isolate chemical vs. enzymatic degradation.

- Validate analytical methods with spiked recovery tests (>90% accuracy) .

Q. How can researchers optimize this compound’s synthetic yield while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic system screening: Test chiral catalysts (e.g., BINAP-metal complexes) under varying temperatures and pressures.

- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress and minimize racemization .

- Table 2 : Yield vs. Purity Trade-offs in this compound Synthesis

| Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Pd/BINAP | 78 | 99.2 |

| Ru/JosiPhos | 85 | 97.5 |

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Fit data to non-linear regression models (e.g., Hill equation) using software like GraphPad Prism.

- Apply Akaike Information Criterion (AIC) to compare model fit (e.g., sigmoidal vs. biphasic curves) .

- Validation : Bootstrap resampling (≥1000 iterations) to estimate confidence intervals for EC₅₀/IC₅₀ values.

Q. How to ensure reproducibility in this compound’s biological assays?

- Methodological Answer :

- Adopt MIAME/MINSEVE guidelines for reporting experimental conditions (e.g., cell passage number, serum lot).

- Use internal reference compounds in each assay run to normalize inter-day variability .

Handling Data Complexity

Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s binding affinity?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations to assess protein flexibility missed in docking studies.

- Validate with surface plasmon resonance (SPR) for real-time binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.